1-(4-Methoxyphenyl)-2-methylpropan-1-one
Overview
Description
1-(4-Methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by a methoxy group attached to a phenyl ring, which is further connected to a methylpropanone structure
Scientific Research Applications
Oxidation Reactions Study : It's used in studying one-electron oxidation reactions of related compounds (Bietti & Capone, 2008).
Nucleophilic Substitution and Elimination Reactions : The compound serves in research on nucleophilic substitution and elimination reactions at tertiary carbon in aqueous solutions (Toteva & Richard, 1996).
Synthesis of Cyclic Analogs and Derivatives : It is useful for synthesizing various cyclic analogs and derivatives, including phenols and tetrahydronaphthalenes (Collins & Jacobs, 1986).
Synthesis of Azaspirodeca-trien-ones : This chemical is used in the synthesis of 1-R-3,3-dialkyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones (Ausheva et al., 2001).
Study of Arylalkanol Radical Cations : It acts as a model for studying side-chain fragmentation of arylalkanol radical cations (Baciocchi et al., 1996).
Photoinitiator for Coatings : The compound is used as a photoinitiator for ultraviolet-curable pigmented coatings (Angiolini et al., 1997).
Photosensitized Carbon-Carbon Bond Cleavage : It's involved in the photosensitized carbon-carbon bond cleavage reaction of radical cations (Okamoto & Arnold, 1985).
Phenylphenalenone Biosynthesis : 4'-Methoxyanigorufone, a natural product found in Anigozanthos preissii root cultures and involved in phenylphenalenone biosynthesis, is related to this compound (Hidalgo et al., 2015).
Drug Effects Study : It's related to studies on the effects of MDA and its optical isomers, which can produce various effects in rats (Glennon & Young, 2002).
Safety and Hazards
“1-(4-Methoxyphenyl)-2-methylpropan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-methoxyphenyl)-2-methylpropan-1-ol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOMHKNFOBWRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301355 | |
Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-20-2 | |
Record name | p-Methoxyisobutyrophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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